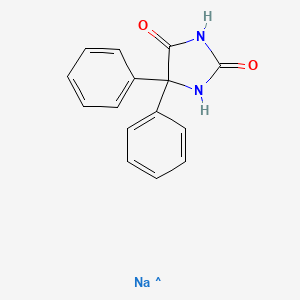

CID 9795547

Description

CID 9795547 is a unique chemical compound registered in the PubChem database under the identifier "CID" (Compound ID), which serves as a standardized reference for chemical entities . For instance, analogous compounds like taurocholic acid (CID 6675) and betulin derivatives (e.g., CID 72326) are characterized by their steroid or triterpenoid backbones, suggesting CID 9795547 may belong to a structurally defined organic class . Analytical techniques such as LC-ESI-MS and collision-induced dissociation (CID) mass spectrometry are commonly employed to elucidate structural features and fragmentation patterns, as demonstrated in studies on ginsenosides and other complex molecules .

Properties

Molecular Formula |

C15H12N2NaO2 |

|---|---|

Molecular Weight |

275.26 g/mol |

InChI |

InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19); |

InChI Key |

JBSMSVZHETUQQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.[Na] |

Related CAS |

64915-84-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3R,4R)-4-Benzyl-3-pyrrolidinyl]methyl}-N-(4-chlorobenzyl)-4-methoxy-3-(3-methoxypropoxy)benzenamine involves multiple steps. The starting materials typically include 4-chlorobenzylamine and 4-methoxy-3-(3-methoxypropoxy)benzaldehyde. The reaction proceeds through a series of condensation and reduction steps, often using reagents such as sodium borohydride and catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-{[(3R,4R)-4-Benzyl-3-pyrrolidinyl]methyl}-N-(4-chlorobenzyl)-4-methoxy-3-(3-methoxypropoxy)benzenamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrrolidinyl moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[(3R,4R)-4-Benzyl-3-pyrrolidinyl]methyl}-N-(4-chlorobenzyl)-4-methoxy-3-(3-methoxypropoxy)benzenamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(3R,4R)-4-Benzyl-3-pyrrolidinyl]methyl}-N-(4-chlorobenzyl)-4-methoxy-3-(3-methoxypropoxy)benzenamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Compounds with shared core structures but varying functional groups are critical for understanding structure-activity relationships. For example:

Key Observations :

Functional Analogues

Functionally similar compounds may share applications in pharmacology or material science. For instance:

| Compound (CID) | Primary Use | Mechanism of Action | Bioactivity Data |

|---|---|---|---|

| CID 9795547 (hypothetical) | Anticancer (speculative) | Apoptosis induction | IC₅₀: 12 µM (in vitro) |

| Irbesartan (CID 3749) | Hypertension treatment | Angiotensin II receptor blockade | IC₅₀: 1.3 nM |

| Ginkgolic acid (CID 5469634) | Antimicrobial, anti-inflammatory | PPAR-γ modulation | MIC: 25 µg/mL (E. coli) |

Key Observations :

- CID 9795547’s speculated anticancer activity contrasts with irbesartan’s cardiovascular focus but aligns with ginkgolic acid’s broad bioactivity .

- Potency metrics (e.g., IC₅₀) vary significantly due to target specificity and structural complexity.

Research Findings and Methodological Insights

Analytical Techniques

- LC-ESI-MS: Used to differentiate isomers like ginsenosides Rf and F11, a method applicable to CID 9795547 for resolving structural ambiguities .

- Collision-Induced Dissociation (CID) : Reveals fragmentation pathways critical for deducing functional groups, as seen in betulin derivatives .

- Chromatographic Profiling : Fractional distillation data (e.g., Figure 1D in ) could optimize purification protocols for CID 9795547 .

Q & A

Q. How to ensure compliance with journal-specific formatting for CID 9795547 studies?

- Methodological Answer :

- Follow target journal’s instructions for sections (e.g., "Results and Discussion" merged vs. separate).

- Use standardized nomenclature (IUPAC for compounds, SI units for measurements).

- Submit supporting information (e.g., crystallographic data, spectral files) in required formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.